![molecular formula C9H5ClFNO B3043736 2-Chloro-4-fluorobenzoylacetonitrile CAS No. 914636-68-3](/img/structure/B3043736.png)
2-Chloro-4-fluorobenzoylacetonitrile
Overview
Description
2-Chloro-4-fluorobenzoylacetonitrile, also known as CFBCN, is a chemical compound with the chemical formula C9H5ClFN . It has a molecular weight of 197.59 g/mol. It may be used in the preparation of 2-chloro-3,4-diaminobenzonitrile .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluorobenzoylacetonitrile consists of a benzene ring with a chlorine atom and a fluorine atom attached to it. The benzene ring also has a nitrile group attached to it .Scientific Research Applications
- Anti-inflammatory Agents : Researchers explore the potential of 2-Chloro-4-fluorobenzoylacetonitrile as an anti-inflammatory agent. Its structural features may modulate inflammatory pathways, making it a candidate for drug development .
- Targeting Enzymes : The nitrile group in this compound could serve as a pharmacophore for enzyme inhibitors. Scientists investigate its interaction with specific enzymes, aiming to design novel drugs .
- Building Block : Chemists use 2-Chloro-4-fluorobenzoylacetonitrile as a versatile building block. It participates in various synthetic pathways, leading to diverse molecules with fluorine and nitrile functionalities .
- Herbicides and Fungicides : Researchers explore its potential as an active ingredient in herbicides and fungicides. The compound’s unique fluorine-chlorine substitution pattern may enhance its efficacy .
- Fluorinated Polymers : Scientists investigate incorporating 2-Chloro-4-fluorobenzoylacetonitrile into polymer matrices. The resulting fluorinated polymers exhibit improved chemical resistance and thermal stability.
- Analyte Derivatization : The nitrile group in this compound allows for derivatization of analytes in gas chromatography-mass spectrometry (GC-MS) analysis. Researchers use it to enhance detection sensitivity .
Medicinal Chemistry and Drug Development
Organic Synthesis
Agrochemicals and Pesticides
Materials Science
Analytical Chemistry
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
This reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could potentially influence the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (19759 g/mol) and chemical formula (C9H5ClFNO) suggest that it may have certain pharmacokinetic properties .
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests that it may contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
properties
IUPAC Name |
3-(2-chloro-4-fluorophenyl)-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOTWPYHVPCPKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257390 | |
Record name | 2-Chloro-4-fluoro-β-oxobenzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorobenzoylacetonitrile | |
CAS RN |
914636-68-3 | |
Record name | 2-Chloro-4-fluoro-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914636-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluoro-β-oxobenzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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